molecular formula C22H30O3 B1676162 Megestrol CAS No. 3562-63-8

Megestrol

Katalognummer: B1676162
CAS-Nummer: 3562-63-8
Molekulargewicht: 342.5 g/mol
InChI-Schlüssel: VXIMPSPISRVBPZ-NWUMPJBXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

Megestrol is a synthetic progestin . It has the same physiological effects as natural progesterone . These effects include induction of secretory changes in the endometrium, increase in basal body temperature, pituitary inhibition, and production of withdrawal bleeding in the presence of estrogen .

Mode of Action

The precise mechanism by which this compound acetate produces effects in anorexia and cachexia is unknown at the present time . Its progestin antitumor activity may involve suppression of luteinizing hormone by inhibition of pituitary function . It is also believed to stimulate appetite by both direct and indirect pathways and antagonize the metabolic effects of the principal catabolic cytokines .

Biochemical Pathways

This compound acetate is a specific inducer of CYP3A4 mediated by human pregnane X receptor . This suggests that this compound acetate has the potential to cause drug interactions, especially in the co-administration with drugs that are substrates of CYP3A4 .

Pharmacokinetics

This compound acetate is usually taken orally . The oral bioavailability of this compound acetate is approximately 100% . After administration, it is metabolized in the liver through hydroxylation, reduction, and conjugation . The mean elimination half-life is 34 hours . Excretion occurs through urine (57-78%) and feces (8-30%) .

Result of Action

This compound acetate has been shown to inhibit the growth of HepG2 cells in vitro in dose- and time-dependent manners . Apoptosis following G1 arrest was observed in this compound acetate-treated cells and may be a mechanism through which this compound acetate inhibits HepG2 cells .

Action Environment

The bioavailability of this compound acetate directly affects its efficacy and safety . The formulation was refined to enhance its pharmacokinetics . Such efforts yielded this compound acetate in a tablet form, followed by a concentrated oral suspension form, and an oral suspension form developed using nanocrystal technology . Nanocrystal technology was designed specifically to optimize drug delivery and enhance the bioavailability of drugs that have poor solubility in water .

Wissenschaftliche Forschungsanwendungen

Appetite Stimulation and Weight Gain

Clinical Indications:
Megestrol is primarily indicated for managing significant weight loss associated with conditions such as HIV/AIDS and anorexia-cachexia syndrome. The drug promotes non-fluid weight gain, primarily by increasing body fat rather than muscle mass. It is also used in geriatric patients to combat weight loss and improve nutritional status .

Mechanism of Action:
The exact mechanism through which this compound stimulates appetite is not fully understood. However, it is known to act as a high-affinity agonist for the progesterone receptor and may also exhibit glucocorticoid activity, which could contribute to its appetite-enhancing effects .

Clinical Studies:

  • A randomized controlled trial involving 190 participants with advanced cancer demonstrated that this compound acetate (480 mg/day) had a substantial effect on appetite compared to placebo, with 79.3% of patients showing improvement at week one .
  • Another study indicated that this compound could significantly improve appetite and well-being in geriatric patients over a 12-week period .

Cancer Treatment

Oncology Applications:
this compound has been utilized as a second or third-line therapy for advanced breast and endometrial cancers. Its role in oncology is attributed to its ability to alter hormonal pathways that can inhibit tumor growth.

High-Dose Applications:
Recent studies have explored high-dose this compound acetate (up to 1600 mg) for hormone-receptor-negative breast cancer patients who have progressed after standard treatments. These trials aim to determine the efficacy of escalated doses in stimulating appetite and inducing weight gain, which are critical in managing cancer-related cachexia .

Case Studies:

  • A phase III study evaluated the effects of varying doses of this compound on patients with advanced breast cancer, revealing significant weight gain in over 80% of treated individuals .
  • Research has suggested that this compound may also help manage symptoms in prostate cancer patients undergoing androgen suppression therapy by reducing hot flashes and improving overall quality of life .

Off-Label Uses

This compound has been studied for various off-label uses:

  • Endometriosis: It has been proposed as an alternative treatment option for endometrial hyperplasia without atypia .
  • Cachexia in Non-Cancer Patients: Ongoing investigations are assessing its efficacy in treating cachexia associated with chronic diseases beyond cancer, including liver diseases .

Safety and Side Effects

While this compound is effective in stimulating appetite and promoting weight gain, it is not without risks. Common side effects include mood alterations, insomnia, hyperglycemia, and potential thromboembolic events. The safety profile needs careful consideration, especially in vulnerable populations such as the elderly .

Data Summary Table

Application AreaIndicationDosage FormKey Findings
Appetite StimulationHIV/AIDS, AnorexiaOral tabletsSignificant appetite improvement observed
Cancer TreatmentAdvanced Breast/EndometrialHigh-dose formulationsWeight gain in >80% of patients
Off-Label UseEndometriosisOral tabletsPotential alternative treatment
Geriatric CareWeight LossOral tabletsImproved well-being after 12 weeks

Vorbereitungsmethoden

Megestrol wird durch eine Reihe von chemischen Reaktionen synthetisiert, die von Progesteron ausgehen. Das Herstellungsverfahren umfasst folgende Schritte :

    Ausgangsmaterial: Progesteron wird als Ausgangsmaterial verwendet.

    Bildung von Ketalstrukturen: Progesteron wird in einem organischen Lösungsmittel gelöst und in Gegenwart von Glykolsäure mit Triethylorthoformiat umgesetzt, um doppelte Betamethason-Ketalstrukturen zu bilden.

    Grignard-Reaktion: Die Ketalstrukturen werden dann unter stark sauren Bedingungen einer Grignard-Reaktion mit RMgBr (Grignard-Reagenz) unterzogen.

    Hydrolyse und Entschützung: Das Produkt wird einer Hydrolyse und Entschützung unterzogen, um das Rohprodukt von this compound zu erhalten.

    Reinigung: Das Rohprodukt wird durch Entfärbung mit Aktivkohle und Umkristallisation gereinigt, um das Endprodukt mit hoher Reinheit (99,0-99,5 %) zu erhalten.

Analyse Chemischer Reaktionen

Megestrol unterliegt verschiedenen chemischen Reaktionen, darunter :

    Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.

    Reduktion: Es kann Reduktionsreaktionen eingehen, insbesondere in der Leber, wo es metabolisiert wird.

    Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere in Gegenwart starker Nukleophile.

Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Grignard-Reagenzien. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Metaboliten, die aus dem Körper ausgeschieden werden.

Vergleich Mit ähnlichen Verbindungen

Megestrol ähnelt anderen synthetischen Progestinen wie Medroxyprogesteron und Norethindron . Es hat einzigartige Eigenschaften, die es besonders wirksam bei der Behandlung von Kachexie und hormonabhängigen Krebsarten machen. Im Gegensatz zu Medroxyprogesteron, das hauptsächlich zur Empfängnisverhütung und Hormonersatztherapie eingesetzt wird, hat this compound eine stärkere appetitanregende Wirkung. Norethindron hingegen wird hauptsächlich zur Empfängnisverhütung eingesetzt und hat nicht die gleichen therapeutischen Anwendungen wie this compound.

Ähnliche Verbindungen

  • Medroxyprogesteron
  • Norethindron
  • Dronabinol (zur Appetitanregung eingesetzt)

Die einzigartige Kombination aus progestogenen und antiöstrogenen Eigenschaften von this compound sowie seine starke appetitanregende Wirkung unterscheidet es von anderen ähnlichen Verbindungen.

Biologische Aktivität

Megestrol acetate (MA) is a synthetic derivative of the naturally occurring hormone progesterone, primarily used in clinical settings for its appetite-stimulating properties and as a treatment for specific types of cancer. This article delves into the biological activities of this compound acetate, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

This compound acetate exerts its biological effects primarily through the following mechanisms:

  • Hormonal Activity : MA acts as a progesterone receptor agonist, influencing various physiological processes related to growth and metabolism. Its ability to bind to the progesterone receptor is crucial for its appetite-stimulating effects, particularly in cachectic patients .
  • Impact on Cancer Cells : Research indicates that MA can inhibit the growth of certain cancer cell lines, such as HepG2 (a liver cancer cell line), with an IC50 value of approximately 260 μM in vitro and in vivo . Additionally, it has been shown to reverse multidrug resistance in cancer treatments, enhancing the efficacy of chemotherapeutic agents like doxorubicin and vincristine .
  • Autophagy Modulation : Recent studies have demonstrated that MA can downregulate autophagy in skeletal and cardiac muscle tissues, which may contribute to improved cardiac function in tumor-bearing models . This modulation appears to play a role in reducing muscle wasting associated with cancer cachexia.

Therapeutic Applications

This compound acetate is primarily utilized in the following contexts:

  • Cancer Cachexia : MA is effective in improving appetite and weight gain in patients suffering from cancer cachexia, a syndrome characterized by severe weight loss and muscle wasting. Clinical studies have reported significant improvements in quality of life for patients receiving MA .
  • Breast Cancer Treatment : In combination therapies, MA has been evaluated alongside other chemotherapeutic agents. For instance, studies have shown that combining MA with arsenic trioxide enhances antitumor activity against liver cancer cell lines .
  • Cardiac Function Improvement : Research indicates that MA can improve cardiac function by enhancing left ventricular ejection fraction in tumor-bearing rats, suggesting potential benefits for patients with cancer-related cardiac dysfunction .

Case Studies and Research Findings

Several studies illustrate the efficacy and biological activity of this compound acetate:

  • A study published in Cancer Biology & Therapy demonstrated that MA significantly improved survival rates and reduced muscle wasting in tumor-bearing rats by modulating autophagic pathways .
  • Another clinical trial assessed the combination of this compound acetate with etoposide in cancer patients. The results indicated that while MA increased certain side effects, it did not significantly enhance overall survival compared to etoposide alone .
  • A meta-analysis highlighted the effectiveness of MA compared to cannabinoids like THC for appetite stimulation, reinforcing its role as a preferred option for managing weight loss in patients with chronic illnesses .

Data Summary

StudyFindingsDosagePopulation
Increased appetite and weight gainNot specifiedCancer patients
Improved cardiac function; reduced mortality100 mg/kg/dayTumor-bearing rats
Enhanced antitumor activity when combined with arsenic trioxideVarious concentrationsLiver cancer cell lines
Toxicities observed; no significant survival benefit when combined with etoposideNot specifiedCancer patients

Eigenschaften

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h11-12,16-18,25H,5-10H2,1-4H3/t16-,17+,18+,20-,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIMPSPISRVBPZ-NWUMPJBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)O)C)[C@@]4(C1=CC(=O)CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001009330
Record name Megestrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001009330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

WHITE OR ALMOST WHITE, CRYSTALLINE POWDER; SPARINGLY SOL IN ALC; SLIGHTLY SOL IN ETHER & FIXED OILS; SOL IN ACETONE; VERY SOL IN CHLOROFORM /ACETATE/
Record name MEGESTROL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3233
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Megestrol acetate shares the actions of the progestins: induction of secretory changes in the endometrium, increase in basal body temperature, pituitary inhibition, and production of withdrawal bleeding in the presence of estrogen. In animals, the drug suppresses ovulation and produces antigonadotrophic, antiuterotrophic and antiandrogenic/antimyotrophic effects. It has slight glucocorticoid activity and a very slight degree of mineralocorticoid activity. Megestrol acetate has no estrogenic, androgenic, or anabolic activity., While the precise mechanism by which megestrol acetate produces its antineoplastic effects against endometrial carcinoma is unknown at the present time, inhibition of pituitary gonadotrophin production and resultant decrease in estrogen secretion may be factors. There is evidence to suggest a local effect as a result of the marked changes brought about by the direct instillation of progestational agents into the endometrial cavity. The antineoplastic action of megestrol acetate on carcinoma of the breast is effected by modifying the action of other steroid hormones and by exerting a direct cytotoxic effect on tumor cells. In metastatic cancer, hormone receptors may be present in some tissues but not others. The receptor mechanism is a cyclic process whereby estrogen produced by the ovaries enters the target cell, forms a complex with cytoplasmic receptor and is transported into the cell nucleus. There it induces gene transcription and leads to the alteration of normal cell functions. Pharmacologic doses of megestrol acetate not only decrease the number of hormone-dependent human breast cancer cells but also are capable of modifying and abolishing the stimulatory effects of estrogen on these cells. It has been suggested that progestins may inhibit in one of two ways: by interfering with either the stability, availability, or turnover of the estrogen receptor complex in its interaction with genes or in conjunction with the progestin receptor complex, by interacting directly with the genome to turn off specific estrogen-responsive genes., The precise mechanism for megestrol-induced weight gain has not been clearly established; however, evidence from clinical studies indicates that the increase in body weight observed during megestrol therapy is related to the drug's appetite-stimulant or metabolic effects rather than its glucocorticoid-like effects or the production of edema. It has been suggested that megestrol and/or its metabolites may, either directly or indirectly, stimulate appetite resulting in weight gain or may alter metabolic pathways via interference with the production or action of mediators such as cachectin (a hormone that inhibits adipocyte lipogenic enzymes)., Splenic macrophage Fc gamma receptors participate in the pathophysiology of immune cytopenias, and in such disorders, the beneficial effects of glucocorticoids are in part mediated by decreased expression of macrophage Fc gamma receptors. In the animal model, progesterones, like glucocorticoids, inhibit expression of these receptors. Megestrol acetate (MA) is a progesterone frequently used for treating human immunodeficiency virus (HIV)-associated anorexia-cachexia. Twenty-eight patients with HIV-associated thrombocytopenia with shortened platelet survival and increased platelet-associated immunoglobulin G (IgG) who were being treated with MA for anorexia-cachexia were prospectively studied for a 6-month period to assess the potential role of progesterones in the treatment of immune thrombocytopenia. Treatment with MA for non-consecutive periods of 2 months and 1 month significantly increased platelet count and platelet survival without significant alteration of platelet-associated immunoglobulin levels. Of the 28 patients studied, 22 presented a complete response, 19 presented a complete response 1 month after finishing the MA treatment regimen, and 12 remained in complete response for a further month. Expression of Fc gamma receptors (Fc gamma RI and Fc gamma RII) by peripheral blood monocytes and the in vitro recognition of IgG-sensitized cells by monocytes were significantly decreased by the MA treatment. Decreased expression and functioning of these receptors significantly correlated with platelet counts and survival times, but no relationship was found with platelet-associated immunoglobulin, circulating immune complexes, body mass index, plasma HIV load, or CD4 lymphocyte levels. These results suggest that treatment with progesterones, like MA, may be an alternative therapy for immune cytopenias, with few side effects., For more Mechanism of Action (Complete) data for MEGESTROL (6 total), please visit the HSDB record page.
Record name MEGESTROL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3233
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

Reported impurities include: 6,17a-dimethyl-3,17-dioxo-D-homoandrosta-4,6-dien-17aalpha-yl acetate (D-homo megestrol acetate), 6alpha-methyl-3,20-dioxopregn-4-en-17-yl acetate (medroxyprogesterone acetate), 6-methyl-3,20-dioxopregna-1,4,6-trien-17-yl acetate, 6-methylene-3,20-dioxopregn-4-en-17-yl acetate (6-methylene hydroxyprogesterone acetate) and 6-methyl-17-hydroxypregna-4,6-diene-3,20-dione (megestrol). /Megestrol acetate/
Record name MEGESTROL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3233
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

3562-63-8
Record name Megestrol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3562-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Megestrol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003562638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Megestrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001009330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Megestrol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.571
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEGESTROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EA6LD1M70M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MEGESTROL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3233
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Megestrol
Reactant of Route 2
Megestrol
Reactant of Route 3
Megestrol
Reactant of Route 4
Megestrol
Reactant of Route 5
Reactant of Route 5
Megestrol
Reactant of Route 6
Megestrol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.